R1-11

ICMT inhibition Ras signaling enzyme assay

R1-11 is a synthetic indole-based small molecule that functions as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT, also termed Icmt). ICMT catalyzes the final post-translational modification step of CAAX-motif proteins, most notably Ras family GTPases, and its inhibition represents a therapeutic strategy for Ras-dependent cancers.

Molecular Formula C25H37N5
Molecular Weight 407.6 g/mol
Cat. No. B12367100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR1-11
Molecular FormulaC25H37N5
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)C=C1CN(CC)CC
InChIInChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-23(19-29(5-2)6-3)16-21-15-20(12-13-24(21)30)22-17-27-25(26)28-18-22/h12-13,15-18H,4-11,14,19H2,1-3H3,(H2,26,27,28)
InChIKeyTXNZFTNXFGNVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

R1-11: Indole-Based ICMT Inhibitor for Ras-Driven Oncology Research


R1-11 is a synthetic indole-based small molecule that functions as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT, also termed Icmt) [1]. ICMT catalyzes the final post-translational modification step of CAAX-motif proteins, most notably Ras family GTPases, and its inhibition represents a therapeutic strategy for Ras-dependent cancers [1]. R1-11 emerged from a systematic structural optimization campaign around the prototypical ICMT inhibitor cysmethynil, with modifications including replacement of the m-tolyl group with an aminopyrimidine ring and introduction of a diethyl tertiary amine side chain [2].

Why R1-11 Cannot Be Simply Replaced by Other ICMT Inhibitors


ICMT inhibitors within the indole-based chemotype exhibit substantial variation in enzyme inhibitory potency, aqueous solubility, lipophilicity, and anti-proliferative activity that precludes interchangeable use [1]. Cysmethynil, the first-in-class indole ICMT inhibitor, suffers from poor aqueous solubility and excessive lipophilicity (estimated LogP ≈7), limiting its experimental utility and confounding in vitro assays [1]. Structural modifications at the indole N1, C3, and C5 positions produce divergent pharmacological profiles: the nature of the C5 heteroaromatic substituent, the identity of the tertiary amine at C3, and the N1 alkyl chain length each independently modulate ICMT inhibition, cellular potency, and drug-like properties in a non-linear and non-additive fashion [1][2]. Consequently, the choice of a specific analog such as R1-11 carries distinct consequences for experimental outcomes that cannot be replicated by simply substituting another congener from the same series [1].

Quantitative Differentiation of R1-11 Against Comparator ICMT Inhibitors


ICMT Enzyme Inhibition: R1-11 Demonstrates Two-Fold Greater Potency Than Cysmethynil

In a direct head-to-head assessment summarized in the 2017 review of ICMT inhibitors, R1-11 achieved an ICMT IC50 value that was half that of the prototypical inhibitor cysmethynil, translating to approximately two-fold higher enzyme inhibitory potency [1]. The review explicitly notes: 'The ICMT IC50 value of compound R1-11 was low, at half that of cysmethynil' [1]. This difference arises from the substituted aminopyrimidine ring at the indole C5 position of R1-11 in place of the m-tolyl group present in cysmethynil, combined with the diethyl tertiary amine modification at C3 [1][2].

ICMT inhibition Ras signaling enzyme assay

Anti-Proliferative Activity in Triple-Negative Breast Cancer Cells: R1-11 IC50 of 2.2 μM in MDA-MB-231

Among the screened indole-based ICMT inhibitor analogs, R1-11 exhibited the most potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 of 2.2 μM—the lowest IC50 value recorded across all evaluated analogs in this cell line [1]. The review explicitly states: 'compound R1-11 (Fig. 5a) exhibited the most potent anti-proliferative activity in MDA-MB231 and PC3 cells, with the lowest IC50 values of 2.2 and 2.0 μM, respectively' [1]. This potency advantage is attributed to the compound's optimized balance of lipophilicity and aqueous solubility, which facilitates adequate cellular penetration while maintaining target engagement [1].

MDA-MB-231 breast cancer anti-proliferative

Anti-Proliferative Activity in Androgen-Independent Prostate Cancer Cells: R1-11 IC50 of 2.0 μM in PC3

In the androgen-independent prostate cancer cell line PC3, R1-11 demonstrated an anti-proliferative IC50 of 2.0 μM, which was likewise the lowest value among all screened indole ICMT inhibitor analogs [1]. This marginally greater sensitivity compared to MDA-MB-231 cells (2.0 vs. 2.2 μM) suggests cell-line-specific differential susceptibility to ICMT inhibition that may reflect differences in Ras dependency or ICMT expression levels between these cancer types [1].

PC3 prostate cancer anti-proliferative

Drug-Like Property Profile: R1-11 Outperforms Cysmethynil in Lipophilicity and Solubility

The review by Yang et al. explicitly identifies R1-11 among a subset of analogs (along with 1-12, 1-14, 2-7, and 2-8) that possess 'better lipophilicity, solubility, and anti-proliferative activity than standard compounds such as cysmethynil' [1]. Contributing structural features include the N-octyl group at indole position 1, which enhances lipophilicity while maintaining a balanced hydrophilicity-hydrophobicity profile, and the pyrimidine ring at position 5 replacing the methyl phenyl group of cysmethynil, which increases aqueous solubility [1]. The primary research article further demonstrates that introducing an aminopyrimidine ring and tertiary amine side chain concurrently improves PAMPA permeability and solubility relative to cysmethynil [2].

drug-likeness solubility lipophilicity

Optimal Application Scenarios for R1-11 Based on Quantitative Differentiation Evidence


Ras-Driven Triple-Negative Breast Cancer Target Validation Studies

R1-11 is the most potent indole ICMT inhibitor available for MDA-MB-231 cells (IC50 = 2.2 μM) [1], making it the optimal tool compound for experiments requiring robust ICMT inhibition in a triple-negative breast cancer context. Use R1-11 in Ras signaling pathway dissection, cell migration, and clonogenic survival assays in MDA-MB-231 where cysmethynil's poor solubility and weaker potency would confound data interpretation [1].

Androgen-Independent Prostate Cancer Pharmacodynamic Studies

With an IC50 of 2.0 μM in PC3 cells—the lowest among all screened indole-based ICMT inhibitors—R1-11 is the compound of choice for ICMT inhibition studies in androgen-independent prostate cancer models [1]. Its improved drug-like properties relative to cysmethynil enable more reliable dose-response experiments and reduce vehicle-related artifacts in cellular assays [1].

Structure-Activity Relationship (SAR) Benchmarking for ICMT Inhibitor Development

R1-11 represents a key benchmark in the indole ICMT inhibitor SAR landscape, combining the N1-octyl lipophilic anchor, C3-diethylaminomethyl basic center, and C5-aminopyrimidine polar substituent [1][2]. Medicinal chemistry programs optimizing ICMT inhibitors should use R1-11 as the reference standard for comparative evaluation of new analogs against both enzyme inhibition (ICMT IC50 = 0.6 μM) and cellular potency endpoints [1].

Ras Post-Translational Modification Pathway Dissection

ICMT catalyzes the terminal methylation step in Ras processing, and R1-11—with its two-fold greater enzyme inhibitory potency over cysmethynil (ICMT IC50 = 0.6 μM vs. ~1.2 μM) [1]—provides a more effective chemical probe for interrogating the functional consequences of ICMT blockade on Ras membrane localization, GTP loading, and downstream effector activation (e.g., ERK, AKT phosphorylation) in Ras-mutant cancer cell lines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for R1-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.